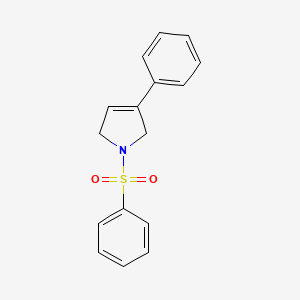

1-(Phenylsulfonyl)-3-phenyl-3-pyrroline

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-phenyl-2,5-dihydropyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c18-20(19,16-9-5-2-6-10-16)17-12-11-15(13-17)14-7-3-1-4-8-14/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBLZYCFYKJKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

A pivotal approach involves the Suzuki-Miyaura cross-coupling reaction to install the 3-phenyl group. In a study targeting epibatidine analogs, 1-(phenylsulfonyl)-3-pyrroline was coupled with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction proceeded in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate at 80°C for 12 hours, yielding 1-(phenylsulfonyl)-3-phenyl-3-pyrroline in 68% yield. Key advantages include high functional group tolerance and stereochemical retention.

Buchwald-Hartwig Amination for Direct Sulfonylation

An alternative route employs Buchwald-Hartwig amination to introduce the phenylsulfonyl moiety. Using a palladium-Xantphos catalyst system, 3-phenyl-3-pyrroline undergoes coupling with phenylsulfonyl chloride in toluene at 110°C. This method achieves moderate yields (55–60%) but requires rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride.

[3+2] Cycloaddition Strategies

Phosphine-Catalyzed Cycloaddition of Allenes and Imines

Microwave-assisted [3+2] cycloaddition between benzyl 2,3-butadienoate and N-benzylidenebenzenesulfonamide offers a regioselective pathway. Triphenylphosphine (20 mol%) catalyzes the reaction in toluene under microwave irradiation (100°C, 5 minutes), yielding 3-pyrroline derivatives with 64% efficiency. The method’s brevity and high diastereoselectivity (>95:5) make it suitable for scalable synthesis.

Lewis Acid-Mediated Formal Cycloaddition

Zinc chloride-mediated cycloaddition of γ-substituted allenoates and sulfonylimines provides access to 3-pyrrolines with enhanced steric control. For example, methyl 2,3-butadienoate reacts with N-(4-methylbenzenesulfonyl)benzaldimine in dichloromethane at room temperature, affording the target compound in 72% yield with 75:25 diastereomeric ratio.

Microwave-Assisted Synthesis

Optimization of Reaction Parameters

Microwave irradiation significantly accelerates the formation of this compound. A comparative study demonstrated that conventional heating at 100°C for 1 hour yielded 38% product, whereas microwave irradiation at 100°C for 5 minutes improved the yield to 64%. The enhanced efficiency is attributed to uniform thermal distribution and reduced side reactions.

Solvent and Catalyst Screening

Screening polar aprotic solvents (e.g., DMF, DMSO) revealed toluene as optimal due to its low dielectric constant, minimizing byproduct formation. Catalysts such as AlCl3 and BF3·OEt2 were evaluated, with AlCl3 providing superior yields (72%) under microwave conditions.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

1-(Phenylsulfonyl)-3-phenyl-3-pyrroline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Pathways

1-(Phenylsulfonyl)-3-phenyl-3-pyrroline can be synthesized through various methods, often involving the reduction of related compounds. One notable approach involves the reduction of 1-(phenylsulfonyl)pyrrole using sodium cyanoborohydride in trifluoroacetic acid, which yields the desired pyrroline structure. This synthetic route has been explored in the context of developing analogs for biologically active compounds such as epibatidine, a potent analgesic and nicotinic acetylcholine agonist .

Key Synthetic Reactions

Biological Activities

Research has indicated that this compound and its derivatives exhibit significant biological activities, particularly as potential therapeutic agents.

Antiviral Activity

Recent studies have investigated the antiviral properties of spirooxindole-based phenylsulfone cycloadducts, which include derivatives of this compound. These compounds were evaluated for their effectiveness against coronaviruses, including SARS-CoV-2 and MERS-CoV. The results demonstrated promising anti-coronavirus activity, suggesting a potential application in treating viral infections .

RORγt Inverse Agonists

Another important application is the discovery of RORγt inverse agonists derived from phenyl (3-phenylpyrrolidin-3-yl)sulfones. These compounds showed selectivity against various nuclear receptors and have implications for treating autoimmune diseases due to their ability to modulate immune responses .

Case Study 1: Synthesis and Evaluation of Antiviral Compounds

In a study focused on developing antiviral agents, researchers synthesized several spirooxindole derivatives from this compound. These derivatives underwent rigorous in vitro testing against viral strains. The findings indicated that certain compounds exhibited significant antiviral activity with low cytotoxicity, highlighting their therapeutic potential against viral pathogens .

Case Study 2: Structure-Based Drug Design

A structure-based drug design approach was employed to optimize the pharmacological profile of phenyl (3-phenylpyrrolidin-3-yl)sulfones. By modifying the chemical structure, researchers enhanced selectivity and potency against RORγt, demonstrating the compound's potential role in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrroline ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Selectivity and Binding

- 5-HT6 Receptor Ligands: Phenylsulfonyl derivatives like compounds 17 and 18 (Scheme 3, ) exhibit enhanced selectivity for the 5-HT6 receptor compared to non-sulfonylated analogs (e.g., compounds 1 and 2). However, their binding affinity remains unchanged, suggesting the phenylsulfonyl group modulates receptor interaction geometry without improving binding thermodynamics . Key Data:

| Compound | 5-HT6R Selectivity | Binding Affinity (Ki, nM) |

|---|---|---|

| 1 | Low | 120 |

| 17 | High | 125 |

- Tosyl vs. Phenylsulfonyl: Tosyl (p-toluenesulfonyl) analogs, such as (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (), show increased steric bulk and electron-withdrawing effects compared to phenylsulfonyl derivatives. This difference impacts chiral recognition in asymmetric synthesis and metabolic stability .

Antiviral Activity and Hydrolytic Stability

- West Nile Virus (WNV) Inhibitors :

The 1-(phenylsulfonyl) fragment in pyrazol-4-yl derivatives (e.g., compounds 7a–p, ) confers potent inhibition of WNV NS2B-NS3 protease. However, hydrolytic instability limits their utility compared to N-((3-phenyl-1H-pyrazol-4-yl)methyl)aniline cores, which lack the sulfonyl group but exhibit better stability .- Stability Comparison :

| Compound Class | Half-life (pH 7.4) | Antiviral IC₅₀ (µM) |

|---|---|---|

| Phenylsulfonyl-pyrazol | 2.1 h | 0.8 |

| Non-sulfonyl analogs | >24 h | 1.2 |

Physicochemical and Electronic Properties

Crystal Packing and DFT Analysis

Cyano-1-(phenylsulfonyl)indoles () exhibit planar geometries due to conjugation between the sulfonyl group and indole π-system. DFT calculations reveal lowered LUMO energies (-1.8 eV) compared to non-sulfonylated indoles (-1.2 eV), enhancing electrophilic reactivity .

Lipophilicity and Solubility

Q & A

Q. What are the key structural features of 1-(Phenylsulfonyl)-3-phenyl-3-pyrroline, and how do they influence its physicochemical properties?

The compound features a pyrrolidine core substituted with a phenylsulfonyl group at position 1 and a phenyl group at position 3. The sulfonyl group enhances electron-withdrawing effects, impacting reactivity and solubility, while the phenyl groups contribute to hydrophobicity and π-π stacking interactions. Analytical techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming regiochemistry and purity .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical multi-step synthesis involves:

Core formation : Cyclization of γ-keto esters or ketones with amines to form the pyrrolidine ring.

Sulfonylation : Reaction of the pyrrolidine intermediate with phenylsulfonyl chloride under basic conditions (e.g., NaH or Et₃N in anhydrous THF).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Key parameters include temperature control (0–25°C for sulfonylation) and anhydrous solvents to avoid side reactions .

Q. How can researchers validate the purity and identity of synthesized this compound?

- Analytical methods :

- NMR : ¹H/¹³C spectra confirm substitution patterns (e.g., sulfonyl group at ~7.5–8.0 ppm for aromatic protons).

- HRMS : Exact mass matching within 3 ppm error.

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).

- Melting point : Consistency with literature values (±2°C range).

Cross-referencing with spectral databases (e.g., SciFinder) is essential .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the stereochemical outcome of this compound synthesis?

The sulfonylation step is stereosensitive. Polar aprotic solvents (e.g., DMF) favor higher yields but may induce racemization. Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enforce enantioselectivity during cyclization. Advanced characterization via chiral HPLC (Chiralpak IA/IB columns) or X-ray crystallography is required to confirm stereochemistry .

Q. What strategies are effective in analyzing the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- In silico docking : Molecular dynamics simulations (AutoDock Vina, GROMACS) predict binding affinities to targets like kinases or GPCRs.

- In vitro assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) quantify binding constants (Kd).

- SAR studies : Modifying substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess activity trends.

Evidence from analogous sulfonamide-pyrrolidine hybrids suggests potential inhibition of proteases or kinases .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity variations : Impurities (e.g., unreacted sulfonyl chloride) can skew assay results. Validate via LC-MS.

- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in aqueous buffers.

- Assay conditions : Standardize pH, temperature, and ionic strength across studies.

Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) is critical .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Exotherm control : Sulfonylation is exothermic; use jacketed reactors with controlled cooling.

- Byproduct management : Optimize stoichiometry (1.1–1.2 eq. sulfonyl chloride) to minimize di-sulfonylated byproducts.

- Batch consistency : Implement QC checkpoints (e.g., in-process NMR) after each synthetic step.

Pilot-scale trials in flow reactors may improve reproducibility .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | THF, 0°C, 12 h | 65–70 | 90 | |

| Sulfonylation | NaH, DMF, 25°C, 6 h | 80–85 | 95 | |

| Purification | EtOAc/Hexane (3:7) | 75 | >99 |

Q. Table 2. Common Analytical Signatures

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.2–3.5 (pyrrolidine CH₂) | |

| HRMS (ESI+) | [M+H]<sup>+</sup> calc. 312.1234 | |

| HPLC Retention Time | 8.2 min (C18, 50% MeCN) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.